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molecular formula C10H10N2 B2666550 2,3-dihydro-1H-indol-1-ylacetonitrile CAS No. 50781-87-8

2,3-dihydro-1H-indol-1-ylacetonitrile

Cat. No. B2666550
M. Wt: 158.204
InChI Key: BRGHGUOTLPIBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210590

Procedure details

In an operation carried out in a manner similar to that described in Example XIV, 105 milligrams of 1-cyanomethyl indole was dissolved in 1.5 milliliters of 1 M BH3.THF under nitrogen. Then, while cooling and stirring in an ice bath, 1.0 milliliter of trifluoroacetic acid was added dropwise to the indole-borane reagent mixture and after completion of the addition, stirring was continued for 1.5 hours while maintaining nitrogen atmosphere to obtain a 1-cyanomethyl-2,3-dihydroindole product in the reaction mixture. The product was recovered by adding first water, then methylene chloride, stirring the mixture (about 15 minutes), making alkaline (pH>9), separating the methylene chloride solution, drying the latter and evaporating the solvent from the dried solution in vacuo.
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
indole borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1)#[N:2].FC(F)(F)C(O)=O.N1C2C(=CC=CC=2)C=C1.B>B.C1COCC1>[C:1]([CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
C(#N)CN1C=CC2=CC=CC=C12
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
indole borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12.B
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
B.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, while cooling
ADDITION
Type
ADDITION
Details
after completion of the addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)CN1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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